molecular formula C14H18N2O B1680162 5-methoxy-3-piperidin-4-yl-1H-indole CAS No. 52157-82-1

5-methoxy-3-piperidin-4-yl-1H-indole

Cat. No. B1680162
Key on ui cas rn: 52157-82-1
M. Wt: 230.31 g/mol
InChI Key: KRDQQMGVPDMSNR-UHFFFAOYSA-N
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Patent
US07189741B2

Procedure details

This compound was prepared following the procedure described in example 1 (parts A and B) starting with 5.9 g (40 mmol) of 5-methoxyindol and 15.5 g (100 mmol) of 4-piperidone. In this case the hydrogenation took place for 24 hours at 30 psi and the catalyst used was platinum (IV) oxide. 6.8 g (74% of yield) of 5-methoxy-3-piperidin-4-yl-1H-indole were obtained.
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[CH:6]2.[NH:12]1[CH2:17][CH2:16][C:15](=O)[CH2:14][CH2:13]1>[Pt](=O)=O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[C:6]2[CH:15]1[CH2:16][CH2:17][NH:12][CH2:13][CH2:14]1

Inputs

Step One
Name
Quantity
5.9 g
Type
reactant
Smiles
COC=1C=C2C=CNC2=CC1
Step Two
Name
Quantity
15.5 g
Type
reactant
Smiles
N1CCC(CC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared
CUSTOM
Type
CUSTOM
Details
for 24 hours
Duration
24 h

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C(=CNC2=CC1)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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